3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid
Overview
Description
The compound “3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid” is an organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “tert-butyl” and “methyl” groups are common in organic chemistry and refer to specific arrangements of carbon and hydrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol or its derivatives . Isoxazole rings can be formed through several methods, including 1,3-dipolar cycloaddition or condensation of hydroxylamines with α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylic acid group and the electron-donating tert-butyl and methyl groups . The isoxazole ring is a site of potential reactivity, especially under conditions that can open the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl groups are generally nonpolar and may increase the hydrophobicity of the compound .Scientific Research Applications
Chiral Auxiliary and Dipeptide Synthesis : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary in dipeptide synthesis. This compound has shown effectiveness in preparing enantiomerically pure acids and in Michael additions with high selectivities (Studer, Hintermann, & Seebach, 1995).
Metabolism Study : Another compound, 3,5-di-tert.-butyl-4-hydroxytoluene, has been studied for its metabolism in rats and humans, revealing significant differences in excretion between the two species (Daniel, Gage, & Jones, 1968).
Steric Effects on Acidity : The structure and ionization of 2-tert-butylbenzoic acid have been explored, highlighting how steric inhibition of resonance affects acidity (Böhm & Exner, 2001).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides demonstrates an approach for synthesizing pyrazole-4-carboxylic acids (Iminov et al., 2015).
Neuroexcitant Analogues Synthesis : Isoxazole amino acids, including derivatives of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid, have been synthesized for use as neuroexcitants (Pajouhesh & Curry, 1998).
Chemical Reactivity Studies : Various chemical reactivity studies involving isoxazole derivatives, including oxidation processes and crystal structure analyses, have been conducted to understand the properties and potential applications of these compounds (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if this compound has pharmaceutical properties, future research could involve further drug development and clinical trials. If it has unique chemical reactivity, it could be studied for use in chemical synthesis .
properties
IUPAC Name |
3-tert-butyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(10-13-5)9(2,3)4/h1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDFVBVJCUFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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